Platelet Aggregation Inhibition
Avidinorubicin is distinguished from its closest structural analog, decilorubicin, by its potent and specific inhibition of thrombin-induced platelet aggregation. This functional activity is not reported for decilorubicin or other standard anthracyclines like doxorubicin. [1]
| Evidence Dimension | Inhibition of thrombin-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 7.9 µM |
| Comparator Or Baseline | Decilorubicin (and general anthracycline class): Activity not reported or established. |
| Quantified Difference | Unique activity profile |
| Conditions | In vitro assay, thrombin as agonist |
Why This Matters
This functional property is a unique differentiator, enabling specific research in thrombosis models or in the study of platelet-anthracycline interactions.
- [1] Aoki M, Shirai H, Nakayama N, Itezono Y, Mori M, Satoh T, et al. Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity. J Antibiot (Tokyo). 1991 Jun;44(6):635-45. View Source
